

# "sample preparation for urinary analysis of MEHHA"

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## Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl) adipate

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An Application Note on the Preparation of Urine Samples for the Quantitative Analysis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHA)

## Introduction

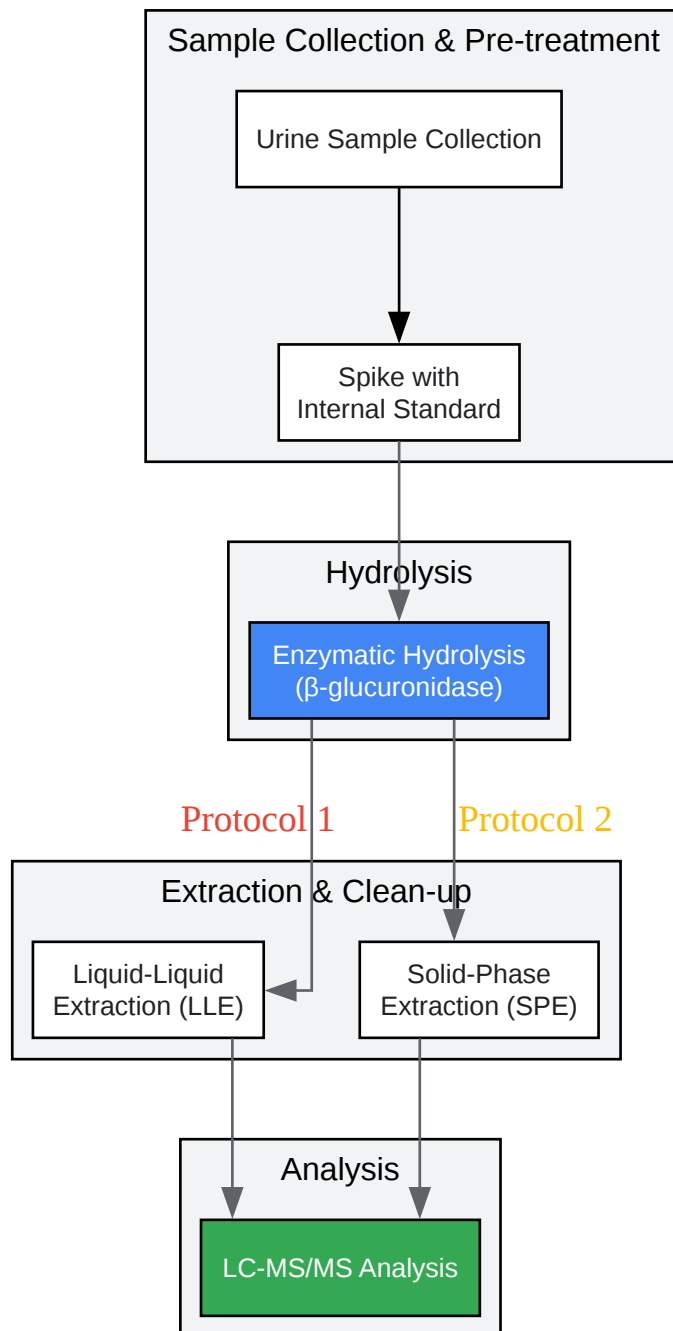
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHA) is one of the major oxidative metabolites of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). The quantification of MEHHA in urine is a reliable method for assessing human exposure to DEHP. Due to its metabolic pathway, MEHHA is primarily excreted in urine as a glucuronide conjugate.<sup>[1]</sup> Therefore, a crucial step in the analytical workflow is the enzymatic hydrolysis of this conjugate to release the free MEHHA for accurate quantification.

This application note provides detailed protocols for the preparation of urine samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are designed for researchers, scientists, and professionals in drug development and environmental health monitoring. Two primary extraction methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both preceded by enzymatic hydrolysis.

## Experimental Overview

The overall workflow for the analysis of urinary MEHHA involves sample collection, enzymatic hydrolysis to cleave the glucuronide conjugate, extraction and clean-up of the analyte, and finally, instrumental analysis.

## Overall Workflow for Urinary MEHHA Analysis

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Caption: Overall workflow for urinary MEHHA analysis.

## Method 1: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)

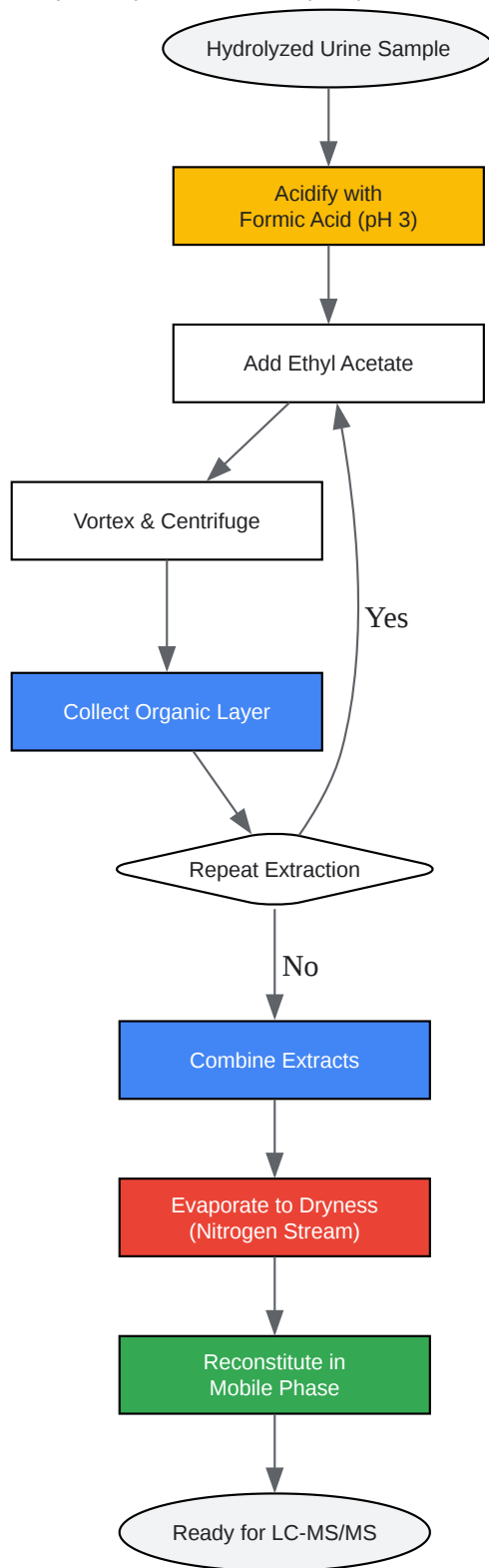
This protocol is adapted from methodologies that utilize a robust enzymatic hydrolysis step followed by a classic liquid-liquid extraction to isolate the analyte.<sup>[2]</sup>

### Protocol

- Sample Preparation:
  - Thaw frozen urine samples at room temperature.
  - Vortex samples to ensure homogeneity.
  - Pipette 1.0 mL of urine into a clean glass tube.
  - Add an appropriate amount of isotopically labeled internal standard (e.g., <sup>13</sup>C<sub>4</sub>-MEHHA).
- Enzymatic Hydrolysis:
  - Add 500 µL of ammonium acetate buffer (pH 6.5).
  - Add 20 µL of β-glucuronidase from E. coli (>2,500 units).<sup>[2]</sup>
  - Vortex the mixture gently.
  - Incubate the sample at 37°C for 90 minutes to ensure complete deconjugation.<sup>[3]</sup>
- Liquid-Liquid Extraction:
  - After incubation, cool the sample to room temperature.
  - Acidify the sample to approximately pH 3 by adding 50 µL of formic acid.
  - Add 3.0 mL of ethyl acetate to the tube.
  - Cap and vortex vigorously for 2 minutes.
  - Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
- Repeat the extraction step with an additional 3.0 mL of ethyl acetate for maximum recovery.
- Combine the organic extracts.
- Evaporation and Reconstitution:
  - Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  - Vortex to dissolve the residue.
  - Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

## Liquid-Liquid Extraction (LLE) Workflow

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Caption: Detailed workflow for the LLE protocol.

## Method 2: Automated Online Solid-Phase Extraction (SPE)

This method is ideal for high-throughput analysis, minimizing sample handling and potential for contamination. It involves enzymatic hydrolysis followed by an automated online SPE coupled directly with the HPLC-MS/MS system.<sup>[3]</sup>

### Protocol

- Sample Preparation & Hydrolysis:
  - Pipette 100 µL of urine into a 96-well plate.
  - Add internal standards.
  - Add 20 µL of  $\beta$ -glucuronidase in an appropriate buffer (e.g., ammonium acetate).
  - Seal the plate and incubate at 37°C for 90 minutes.<sup>[3]</sup>
  - After incubation, add 400 µL of 0.1 M formic acid to stop the reaction and prepare for injection.
- Automated Online SPE:
  - The autosampler injects a large volume (e.g., 100 µL) of the hydrolyzed sample onto an SPE pre-concentration column (e.g., a silica-based monolithic column).<sup>[3]</sup>
  - Loading: The sample is loaded onto the SPE column using a high-aqueous mobile phase. Interfering substances like salts are washed to waste.
  - Elution: After the loading and washing step, the valve switches, and the analytical gradient mobile phase elutes the trapped analytes (including MEHHA) from the SPE column onto the analytical column (e.g., C18).
- LC-MS/MS Analysis:
  - The analytes are separated on the analytical column and detected by the tandem mass spectrometer.

- Detection is typically performed using electrospray ionization (ESI) in negative ion mode, with Multiple Reaction Monitoring (MRM) for quantification.

## Quantitative Performance Data

The following table summarizes typical performance characteristics for methods analyzing MEHHA and other DEHP metabolites in urine.

Parameter	Method	MEHHA Performance	Reference
Limit of Quantitation (LOQ)	UPLC-MS/MS (LLE)	1.2 - 2.6 ng/mL	[2]
Limit of Detection (LOD)	HPLC-MS/MS (Online SPE)	0.11 - 0.90 ng/mL	[3]
Extraction Recovery	UPLC-MS/MS (LLE)	> 90%	[2]
Intra-day Precision (%RSD)	UPLC-MS/MS (LLE)	< 8%	[2]
Inter-day Precision (%RSD)	UPLC-MS/MS (LLE)	< 12%	[2]

## Summary

The accurate quantification of urinary MEHHA requires a robust sample preparation protocol that includes an efficient enzymatic hydrolysis step. For routine analysis with a moderate number of samples, the Liquid-Liquid Extraction protocol offers excellent recovery and precision.[2] For laboratories requiring high-throughput capabilities, an automated online Solid-Phase Extraction method provides reduced sample handling, high sensitivity, and is well-suited for large-scale biomonitoring studies.[3] The choice of method will depend on the specific requirements of the study, available instrumentation, and desired sample throughput.

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